molecular formula C5H5NOS B8580810 3-Formylamino-thiophene

3-Formylamino-thiophene

Cat. No.: B8580810
M. Wt: 127.17 g/mol
InChI Key: VFVKYXLBGMFNMB-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Frameworks in Organic Synthesis and Materials Science

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and it is considered an aromatic system. nih.gov The thiophene nucleus is a vital scaffold in medicinal chemistry and is present in numerous pharmacologically active compounds. nih.govnih.gov Its derivatives are known for their therapeutic applications, and they often resemble corresponding benzene (B151609) compounds in physical properties. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, and the ring itself is often used as a bioisosteric replacement for phenyl rings, which can improve a compound's physicochemical properties and metabolic stability. nih.gov

In organic synthesis, thiophenes are versatile building blocks. tandfonline.com Their aromaticity allows for electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. core.ac.uk The reactivity of the thiophene ring is generally higher than that of benzene, making it a useful platform for constructing complex molecules. uoanbar.edu.iq Nucleophilic substitution also occurs more readily in thiophenes compared to their benzene counterparts. uoanbar.edu.iq

In the realm of materials science, thiophene-based materials have become a major focus of interdisciplinary research. core.ac.uk These materials, which include oligomers and polymers, are often semiconductors with applications in electronic and optoelectronic devices. core.ac.uk Thiophene derivatives are crucial components in the development of:

Organic Solar Cells: Thiophene-based conjugated oligomers and polymers are used extensively due to their efficient light-harvesting capabilities, structural versatility, and good charge transport properties. mdpi.comontosight.ainih.gov

Organic Field-Effect Transistors (OFETs): The electron-rich nature and flat, delocalized π-systems of thiophenes make them excellent candidates for use in OFETs. nih.govgoogle.com

Covalent Organic Frameworks (COFs): Thiophene units can be incorporated into these crystalline porous polymers, creating materials with potential applications in electronics, photocatalysis, and sensing. researchgate.netnih.govscispace.com

Conductive Polymers: Thiophenes serve as monomers for the synthesis of conductive polymers with tailored electronic and optical properties. tandfonline.com

Contextualization of the Formylamino Moiety in Organic Chemistry

The formylamino group, also known as a formamido or N-formyl group (-NHCHO), is the amide derived from formic acid. ontosight.ai In organic chemistry, a moiety is a distinct part of a molecule that is often recognized in other molecules as well. oszk.huresearchgate.net The formylamino moiety is a key functional group and a versatile C1 building block in synthesis. nih.gov Formamide, the simplest compound containing this moiety, is an excellent solvent and a reagent for introducing the formylamino group onto other molecules, a process known as N-formylation. ontosight.ainih.gov

The N-formylation of amines, including amino-substituted heterocycles, is a fundamental transformation. researchgate.net For example, 2-(formylamino)-3-(heteroaryl)propanoic acids can be prepared by the N-formylation of the corresponding amino acids using a mixture of formic acid and acetic anhydride (B1165640). tandfonline.com This reaction is crucial as N-formyl derivatives often serve as important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.aigoogle.com The formylamino group can act as a protecting group for amines or as a precursor for building more complex structures. For instance, formylamino compounds can be cyclized to form fused heterocyclic systems like pyrimidines. nih.govresearchgate.net

In medicinal chemistry, the formylamino moiety is found in various bioactive molecules and is often used as an intermediate in the production of drugs. nih.govtandfonline.com Its ability to participate in hydrogen bonding can influence a molecule's interaction with biological targets like enzymes or receptors. ontosight.ai

Overview of Research Trajectories for Formylamino-Substituted Thiophenes

Research involving formylamino-substituted thiophenes primarily focuses on their utility as synthetic intermediates for constructing more elaborate molecular architectures, particularly fused heterocyclic systems with significant biological relevance.

A major research trajectory is the use of 3-formylamino-thiophene derivatives as precursors for thieno[3,2-d]pyrimidines . mdpi.comresearchgate.net These fused bicyclic compounds exhibit a broad spectrum of biological activities, including acting as kinase inhibitors and anticancer agents. mdpi.comnih.gov The synthesis typically begins with a 3-aminothiophene, which is then N-formylated. For example, methyl 3-aminothiophene-2-carboxylate can be reacted with a mixture of formic acid and acetic anhydride to produce methyl 3-(formylamino)thiophene-2-carboxylate. core.ac.ukontosight.ai This intermediate can then undergo cyclization to form the thieno[3,2-d]pyrimidine (B1254671) core. mdpi.comresearchgate.net The condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation is another documented method to afford the corresponding thieno[3,2-d]pyrimidin-4-one. mdpi.com

Another research avenue involves the use of formylamino-thiophenes in glycosylation reactions to synthesize C-nucleoside analogs. For instance, methyl 4-(formylamino)thiophene-3-carboxylate has been shown to undergo Friedel-Crafts glycosylation to yield C-nucleosides, which can be further elaborated into bicyclic thieno[3,4-d]pyrimidine (B1628787) systems. These purine-like C-nucleoside analogs are of interest for their potential biological activities.

Furthermore, formylamino-thiophenes serve as starting materials for other functional group transformations. They can be converted into 3-aminoacylamino-thiophenes , which are another class of compounds with potential pharmaceutical applications. The versatility of the formylamino group and the thiophene ring makes their combination a valuable platform for generating diverse chemical libraries for drug discovery and materials science research. ontosight.ai

Data Tables

Table 1: Representative Formylamino-Thiophene Derivatives and Related Compounds

Compound NameStructureRole / ApplicationReference(s)
This compoundParent compound, synthetic precursor.
Methyl 3-(formylamino)thiophene-2-carboxylateIntermediate for thieno[3,2-d]pyrimidines. core.ac.ukontosight.ai
2-(Formylamino)-3-thiophenecarboxylic acidPrecursor for pharmaceuticals, agrochemicals. ontosight.ai
Thieno[3,2-d]pyrimidin-4-oneBiologically active fused heterocycle. mdpi.comresearchgate.net
3-Aminoacylamino-thiophenePharmaceutical derivatives.
Thiophene C-NucleosideBiologically active nucleoside analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

N-thiophen-3-ylformamide

InChI

InChI=1S/C5H5NOS/c7-4-6-5-1-2-8-3-5/h1-4H,(H,6,7)

InChI Key

VFVKYXLBGMFNMB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1NC=O

Origin of Product

United States

Synthetic Methodologies for 3 Formylamino Thiophene and Its Analogues

Direct N-Formylation Approaches for Thiophene-Based Amines

A common and straightforward approach to synthesize 3-formylamino-thiophene is through the direct N-formylation of 3-aminothiophene. This method involves the reaction of the amino group with a suitable formylating agent.

Conventional Reagent Systems for Formylamino Group Introduction

Several classical reagents are effective for the N-formylation of amines, including aminothiophenes. One of the most widely used reagents is acetic formic anhydride (B1165640), which can be generated in situ from the reaction of formic acid and acetic anhydride. researchgate.netreddit.comsemanticscholar.org This mixed anhydride is highly reactive and readily formylates primary and secondary amines under mild conditions. semanticscholar.org The reaction is typically selective for the formyl group over the acetyl group due to the higher electrophilicity of the formyl carbonyl carbon. reddit.com

Formic acid itself can also be used as a formylating agent, often in the presence of a dehydrating agent or under conditions that remove the water formed during the reaction. mdpi.com For instance, refluxing an amine with formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove water can drive the reaction to completion. mdpi.com

Reagent SystemDescriptionKey Features
Acetic Formic Anhydride Generated in situ from formic acid and acetic anhydride.Highly reactive, mild reaction conditions, selective for formylation.
Formic Acid Used directly, often with removal of water.Readily available, simple procedure, requires conditions to drive equilibrium.

Catalyst Systems and Reaction Conditions

To improve the efficiency and mildness of N-formylation reactions, various catalytic systems have been developed. Lewis acids have been shown to effectively catalyze the N-formylation of amines with formic acid under solvent-free conditions. researchgate.net Catalysts such as zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), and lanthanide triflates (La(OTf)₃) can activate the formic acid, facilitating the nucleophilic attack of the amine. researchgate.net These reactions often proceed in high yields and under relatively mild heating. researchgate.net

Another efficient catalytic system involves the use of molecular iodine (I₂). In the presence of a catalytic amount of iodine, a wide variety of aromatic and aliphatic amines can be N-formylated using formic acid, often under solvent-free conditions at elevated temperatures. organic-chemistry.org The proposed mechanism suggests that the in situ generated hydroiodic acid (HI) protonates the formic acid, thereby activating it for the reaction. organic-chemistry.org This method is noted for its operational simplicity and the use of an inexpensive and environmentally friendly catalyst. organic-chemistry.org

More recently, heterogeneous catalysts, such as solid acid magnetic nanocatalysts, have been explored for the N-formylation of primary aromatic amines using formic acid. nih.gov These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling. nih.gov Bimetallic nanoparticles, for instance, AuPd–Fe₃O₄, have also been utilized for the oxidative N-formylation of secondary amines using methanol (B129727) as the formyl source. nih.gov

Catalyst SystemReagentsReaction ConditionsAdvantages
Lewis Acids (e.g., ZnCl₂, SnCl₂, La(OTf)₃) Amine, Formic AcidSolvent-free, heatingHigh yields, mild conditions. researchgate.net
**Molecular Iodine (I₂) **Amine, Formic AcidSolvent-free, 70°CSimple, practical, environmentally friendly catalyst. organic-chemistry.org
Solid Acid Magnetic Nanocatalyst Aromatic Amine, Formic AcidEthanol, room temperatureEasy catalyst recovery and reuse, mild conditions. nih.gov
Bimetallic Nanoparticles (e.g., AuPd–Fe₃O₄) Secondary Amine, Methanol, O₂Room temperatureEfficient, recyclable catalyst. nih.gov

Multicomponent Reactions and Annulation Strategies Incorporating Thiophene (B33073) and Formylamino Precursors

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted thiophenes in a single synthetic operation by combining three or more reactants. nih.govnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov While specific examples leading directly to this compound are not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, a hypothetical MCR could involve a sulfur source, a suitable C2-synthon, and a C1-N synthon that already contains the formylamino group. The development of such a reaction would provide a highly convergent and efficient route to the target molecule and its analogues.

Thiophene Ring Construction Methods Utilizing Formylamino-Bearing Substrates

An alternative synthetic strategy involves the construction of the thiophene ring from acyclic precursors that already possess the formylamino functionality. This approach allows for the early introduction of the desired substituent, which can be advantageous in multistep syntheses.

Paal-Knorr Type Syntheses for Thiophene Derivatives

The Paal-Knorr synthesis is a classical and versatile method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orguobaghdad.edu.iq For the synthesis of thiophenes, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orguobaghdad.edu.iqorganic-chemistry.org

To apply this method for the synthesis of a this compound derivative, a 1,4-dicarbonyl compound bearing a formylamino group at the appropriate position would be required as the starting material. The subsequent reaction with a sulfurizing agent would then lead to the formation of the thiophene ring with the formylamino group in the desired position. The mechanism is believed to involve the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.org

ReactionStarting MaterialReagentProduct
Paal-Knorr Thiophene Synthesis 1,4-Dicarbonyl CompoundPhosphorus Pentasulfide or Lawesson's ReagentSubstituted Thiophene

Gewald Reaction and Related Cyclization Processes for Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The first step is typically a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene. wikipedia.org

While the Gewald reaction directly produces 2-aminothiophenes, this provides a straightforward route to 2-formylamino-thiophene derivatives. arkat-usa.orgsemanticscholar.org The amino group of the resulting 2-aminothiophene can be readily formylated using the conventional methods described in section 2.1. This two-step sequence, involving the Gewald reaction followed by N-formylation, is a highly effective strategy for accessing a wide range of 2-formylamino-thiophene analogues.

StepReactionReactantsProduct
1 Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base2-Aminothiophene
2 N-Formylation 2-Aminothiophene, Formylating Agent2-Formylamino-thiophene

Other Cyclization and Rearrangement Methods

While direct cyclization methods to form 3-aminothiophenes are less common than those yielding 2-amino isomers (such as the Gewald reaction), several classical rearrangement reactions provide reliable routes to the 3-aminothiophene core, which is the immediate precursor to this compound. These methods typically start with a thiophene already functionalized at the 3-position.

Key rearrangement strategies include:

Hofmann Rearrangement: This method involves the treatment of a 3-thiophenecarboxamide with a halogen (like bromine) and a strong base to yield a 3-thienyl isocyanate intermediate, which is then hydrolyzed to 3-aminothiophene.

Curtius Rearrangement: Starting from thiophene-3-carboxylic acid, the acid is converted to an acyl azide. Upon heating, this intermediate rearranges with the loss of nitrogen gas to form the 3-thienyl isocyanate, which can be trapped with an alcohol to form a carbamate (B1207046) or hydrolyzed to the amine. echemi.com

Schmidt Rearrangement: This reaction utilizes hydrazoic acid to convert a 3-acylthiophene (like 3-acetylthiophene) directly into the corresponding 3-acetamidothiophene.

Beckmann Rearrangement: The oxime derived from a 3-acylthiophene can be treated with an acid catalyst to induce rearrangement to the N-substituted 3-acetamidothiophene.

In addition to rearrangements, certain cyclization reactions can be adapted to produce 3-aminothiophene derivatives. For instance, a variation of the Fiesselmann thiophene synthesis can yield 3-aminothiophenes if the reaction substrate contains a nitrile group instead of an ester. thieme-connect.com

Directed Functionalization of Thiophene Ring Systems to Introduce Formylamino Groups

This approach begins with an existing thiophene or substituted thiophene ring and focuses on introducing a nitrogen functionality specifically at the 3-position. This is typically a two-step process: first, the introduction of an amino group (or a nitro group that is subsequently reduced), followed by formylation. The formylation of 3-aminothiophene to this compound is a standard transformation, often achieved using reagents like formic acid or a mixture of formic acid and acetic anhydride.

Metal-Catalyzed Coupling Reactions for Substituted Thiophenes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, providing a direct route to 3-aminothiophene from 3-halothiophenes (e.g., 3-bromothiophene (B43185) or 3-iodothiophene).

Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most versatile methods for N-arylation. It involves the reaction of a 3-halothiophene with an amine source (such as ammonia (B1221849), an ammonia equivalent, or a primary/secondary amine) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions and with a wider range of substrates. tandfonline.commdpi.com

Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction involves coupling a 3-halothiophene with an amine in the presence of a copper catalyst, often at elevated temperatures. researchgate.net Modern variations use soluble copper catalysts with ligands like diamines or amino acids, which allow for milder reaction conditions and improved yields compared to the traditional use of copper metal. researchgate.netgoogle.com These reactions are often more cost-effective than their palladium-catalyzed counterparts.

Electrophilic Aromatic Substitution Strategies on Thiophenes Precursors

The introduction of a nitrogen function via electrophilic aromatic substitution is a fundamental strategy. The most common approach is nitration, followed by reduction.

Thiophene is highly reactive towards electrophiles, with substitution occurring preferentially at the C-2 and C-5 positions. Direct nitration of thiophene typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), with the 2-isomer being the major product (often in a ratio of approximately 85:15). googleapis.comgoogle.com Achieving regioselectivity for the 3-position therefore requires specific strategies:

Blocking the α-Positions: Starting with a 2,5-disubstituted thiophene (e.g., 2,5-dichlorothiophene (B70043) or 2,5-dimethylthiophene), nitration can be directed to the C-3 (or C-4) position. derpharmachemica.com The blocking groups can then be removed if necessary in subsequent steps.

Isomer Separation: The mixture of 2- and 3-nitrothiophenes can be separated, often by fractional crystallization, taking advantage of differences in physical properties like melting point and solubility. google.com

Once 3-nitrothiophene is obtained, it can be readily reduced to 3-aminothiophene using standard reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. tandfonline.commdpi.com

Regioselective Functionalization Techniques at the 3-Position of the Thiophene Ring

Achieving selective functionalization at the less reactive C-3 position is a central challenge in thiophene chemistry. Beyond the methods already discussed, directed metalation provides a powerful and highly regioselective alternative.

Directed ortho-Metalation (DoM): This strategy utilizes a directing metalation group (DMG) at the C-2 position to activate the C-3 proton for deprotonation by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The DMG, which contains a heteroatom (e.g., -CONR₂, -SO₂NR₂, -OR), coordinates to the lithium cation, positioning the base to abstract the adjacent C-3 proton. This generates a 3-lithiated thiophene intermediate in a highly regioselective manner. uwindsor.caorganic-chemistry.org This intermediate can then be quenched with an electrophilic nitrogen source to introduce an amino group or a precursor. While direct electrophilic amination can be challenging, the lithiated species can react with other electrophiles to install a handle that can later be converted to an amine.

Another key strategy for ensuring C-3 functionalization is to begin with a thiophene that is already substituted at that position, such as 3-bromothiophene or thiophene-3-carboxylic acid, and then apply the coupling or rearrangement reactions described in sections 2.4.1 and 2.3.3. researchgate.netnih.govroyalsocietypublishing.org

Chemical Reactivity and Transformation Pathways of 3 Formylamino Thiophene

Reactivity of the Thiophene (B33073) Nucleus in 3-Formylamino-thiophene

The thiophene ring in this compound is generally activated towards electrophilic attack and deactivated towards nucleophilic attack, a characteristic feature of electron-rich aromatic systems.

The formylamino group at the 3-position is an activating group and directs incoming electrophiles primarily to the vacant α-positions (C2 and C5) of the thiophene ring. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (Wheland intermediate) through resonance. The resonance structures show a delocalization of the positive charge onto the nitrogen atom, which is a significant stabilizing contribution.

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed preferentially at the C2 and C5 positions. The C2 position is generally more reactive than the C5 position in 3-substituted thiophenes with electron-donating groups.

Electrophilic ReactionReagents and ConditionsMajor Product(s)Reference
Nitration of 3-acetyl-benzo[b]thiopheneMolar proportion of potassium nitrate in concentrated sulfuric acid at 0°CSubstitution at all four available positions in the benzene (B151609) ring rsc.org
Nitration of 3-bromo-thiopheneNitric acid/trifluoroacetic anhydride (B1165640)Complicated mixture with 3-bromo-2-nitrothiophene as the main product (58%) researchgate.netsemanticscholar.org
Bromination of thiopheneBromine in aqueous acetic acid2-Bromothiophene rsc.org

This table presents data for related substituted thiophenes to infer the reactivity of this compound, as direct experimental data is limited.

The thiophene ring is inherently electron-rich and thus generally resistant to nucleophilic attack. The presence of the electron-donating formylamino group at the 3-position further deactivates the ring towards nucleophilic aromatic substitution (SNAr). For a nucleophilic substitution to occur on a thiophene ring, the presence of strong electron-withdrawing groups, typically ortho or para to a good leaving group, is required to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org The formylamino group does not provide sufficient activation for such reactions. Therefore, direct nucleophilic displacement of a leaving group on the thiophene ring of a this compound derivative is expected to be challenging under standard conditions.

Computational studies on 2-methoxy-3-X-5-nitrothiophenes show that the nucleophilic substitution proceeds through a stepwise addition-elimination mechanism, with the initial addition of the nucleophile being the rate-determining step. nih.gov While not directly comparable, this highlights the importance of electron-withdrawing groups in facilitating such reactions.

Radical reactions on thiophene are less common than electrophilic substitutions. However, under specific conditions, the thiophene ring can undergo radical substitution or addition reactions. One such example is the dearomatizing radical arylation of thiophene. In the presence of a radical initiator, an aryl radical can add to the thiophene ring, followed by trapping of the resulting radical adduct to yield dihydrothiophene derivatives. nih.gov

Another pathway involves photocatalytically generated aromatic N-heterocyclic radicals which can undergo a homolytic aromatic substitution with thiophene derivatives to form N-arylthiophenes. acs.org The regioselectivity of these radical reactions on this compound would depend on the stability of the resulting radical intermediates.

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). The rate of oxidation is influenced by the substituents on the thiophene ring. Electron-donating groups, such as the amino group in 3-aminothiophene derivatives, are known to increase the rate of oxidation of the sulfur atom. nih.gov Therefore, this compound is expected to be more readily oxidized at the sulfur atom compared to unsubstituted thiophene.

The oxidation of thiophene with peracids in a strongly acidic medium can also lead to the formation of thiophen-2-one, suggesting a pathway involving epoxidation of the thiophene double bond. researchgate.net The presence of the formylamino group might influence the outcome of such oxidative transformations.

The formylamino group in this compound can be protonated under acidic conditions, primarily at the nitrogen or the carbonyl oxygen atom. Protonation of the nitrogen atom would decrease its electron-donating ability, thereby deactivating the thiophene ring towards electrophilic attack and potentially affecting its stability.

Studies on 3-aminothiophene-2-carboxylic acid derivatives have shown that these compounds are stable as salts but are unstable in weakly acidic conditions, leading to decomposition. google.com This suggests that the protonation state of the amino group at the 3-position is crucial for the stability of the thiophene ring. Similarly, the stability of this compound in acidic media would be dependent on the specific conditions and the extent of protonation.

Transformations of the Formylamino Group in this compound

The formylamino group itself can undergo a variety of chemical transformations, which can be useful for further functionalization of the molecule.

One of the most common reactions is the hydrolysis of the formylamino group to yield the corresponding 3-aminothiophene. This can be achieved under either acidic or basic conditions. The resulting 3-aminothiophene is a versatile intermediate for the synthesis of various other thiophene derivatives.

The formylamino group can also be reduced to a methylamino group. This transformation can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH4).

Deformylation , the removal of the formyl group, can also be achieved under specific conditions without affecting the thiophene ring. This can be useful in multi-step syntheses where the formylamino group is used as a protecting group for the amino functionality.

TransformationReagents and ConditionsProductReference
N-Formylation of aminesChloralN-formylamines nih.gov
Deformylation of N-formyl peptidesDilute hydrochloric acidPeptides nih.gov
Reduction of N-formyl derivativesLithium aluminum hydrideN-methylamines nih.gov

Hydrolysis and Amidation Reactions of the Formyl Group

The formyl group of this compound can undergo hydrolysis under acidic or basic conditions to yield 3-aminothiophene. This reaction is a standard method for the deprotection of the amino group.

Conversely, the formyl group can be transformed into other amide functionalities through transamidation reactions. For instance, reaction with a different amine in the presence of a suitable catalyst can lead to the exchange of the formylamino group for a new amide group. This allows for the introduction of various substituents at the 3-position of the thiophene ring.

Reduction and Oxidation Reactions Affecting the Amide Functionality

The amide functionality in this compound can be reduced to the corresponding amine, 3-(methylamino)thiophene. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reduction converts the carbonyl group of the amide into a methylene group. It is important to note that such strong reducing agents can sometimes lead to side reactions, including reduction of the thiophene ring itself, depending on the reaction conditions. reddit.com Alternative and milder reducing agents, such as borane complexes (e.g., BH₃·THF), can also be employed, potentially offering better selectivity. reddit.comorganic-chemistry.org

Oxidation of the formylamino group is less common but can be envisioned to proceed under specific conditions to form carbamate (B1207046) or related derivatives. However, the thiophene ring is susceptible to oxidation, which can complicate such transformations.

Derivatization via the Amide N-H Bond and Carbonyl Group

The presence of the N-H bond in the formylamino group allows for various derivatization reactions. Alkylation or acylation at the nitrogen atom can be achieved using appropriate electrophiles under basic conditions. This provides a route to N-substituted derivatives of this compound.

The carbonyl group of the amide can also be a site for chemical modification. For instance, it can be converted to a thioamide group by treatment with Lawesson's reagent or other thionating agents. organic-chemistry.org This transformation replaces the oxygen atom of the carbonyl with a sulfur atom, yielding 3-(thioformylamino)thiophene. Further reactions at the carbonyl carbon are also possible, though less common for amides compared to ketones or aldehydes.

Cyclization and Annulation Reactions Involving this compound

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formylamino group and an adjacent functional group on the thiophene ring.

Formation of Fused Heterocyclic Systems (e.g., Thienopyrimidines, C-Nucleosides)

A significant application of this compound derivatives is in the synthesis of thieno[3,2-d]pyrimidines. These compounds are formed by the cyclization of this compound-2-carboxylic acid derivatives or related compounds. For example, heating this compound-2-carboxamide with a dehydrating agent can lead to the formation of a thieno[3,2-d]pyrimidin-4(3H)-one. This type of reaction is a key step in building the pyrimidine (B1678525) ring onto the thiophene core. nih.govresearchgate.netresearchgate.net The reaction of 3-aminothiophene derivatives with formamide can also lead to the formation of thienopyrimidines. researchgate.net

Furthermore, this compound derivatives can serve as building blocks for the synthesis of C-nucleosides, where a sugar moiety is attached to the thiophene ring through a carbon-carbon bond. beilstein-journals.orgnih.govrsc.orgthieme-connect.de In these syntheses, the formylamino group can be a precursor to the nitrogenous base part of the nucleoside analogue.

Intramolecular Cyclization Pathways and Ring Closure Reactions

Intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of various other fused heterocyclic systems. For example, if a suitable electrophilic center is present on a side chain attached to the thiophene ring or the formylamino nitrogen, intramolecular ring closure can occur. The specific outcome of these reactions depends on the nature of the substituents and the reaction conditions employed. These cyclizations are a powerful tool for the construction of complex polycyclic molecules containing a thiophene ring.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Formylamino Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Formylamino-thiophene in solution. nih.gov By analyzing one- and two-dimensional spectra, it is possible to map the complete proton and carbon framework and investigate dynamic processes like rotational isomerism.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The thiophene (B33073) ring protons appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating nature of the formylamino group and the inherent electronic properties of the heterocyclic ring. The protons of the formylamino substituent, namely the N-H proton and the formyl C-H proton, exhibit distinct resonances.

The connectivity between protons is established through spin-spin coupling, which is observed as splitting in the signals. For instance, the protons on the thiophene ring will couple to each other, and the formyl proton may show coupling to the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound Note: Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz. Values are typical and can vary based on solvent and concentration.

Proton AssignmentMultiplicityCoupling Constants (J, Hz)Predicted Chemical Shift (δ, ppm)
H2Doublet of doubletsJ(H2,H4) ≈ 1.5, J(H2,H5) ≈ 3.0~7.5 - 7.8
H4Doublet of doubletsJ(H4,H2) ≈ 1.5, J(H4,H5) ≈ 5.0~7.0 - 7.3
H5Doublet of doubletsJ(H5,H2) ≈ 3.0, J(H5,H4) ≈ 5.0~7.2 - 7.5
N-HBroad singlet/DoubletJ(NH,CHO) ≈ 1-2 (if resolved)~8.5 - 9.5
CHOSinglet/DoubletJ(CHO,NH) ≈ 1-2 (if resolved)~8.2 - 8.4

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to show five distinct signals: four for the thiophene ring carbons and one for the formyl carbonyl carbon. The carbon atom directly attached to the nitrogen (C3) will be significantly influenced by the substituent.

Table 2: Predicted ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in ppm. Values are typical and can vary based on solvent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~120 - 125
C3~135 - 140
C4~110 - 115
C5~125 - 130
C=O (Formyl)~160 - 165

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. huji.ac.ilrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton coupling correlations. libretexts.org For this compound, cross-peaks would be observed between H2-H4, H2-H5, and H4-H5, confirming their connectivity within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals for H2, H4, and H5 to C2, C4, and C5, respectively. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and connecting molecular fragments. Key correlations would include the N-H proton to the formyl carbon (C=O) and to the C2 and C4 carbons of the thiophene ring, confirming the substituent's position at C3.

The amide bond in the formylamino group possesses a significant double-bond character, which restricts free rotation around the C-N bond. This can lead to the existence of two distinct rotational isomers (rotamers), often referred to as s-cis and s-trans conformers. nih.gov At room temperature, the rate of interconversion between these rotamers may be slow on the NMR timescale, resulting in a doubling of signals for nearby protons and carbons. nih.gov

Variable-temperature (VT) NMR studies can confirm the presence of this dynamic process. researchgate.net Upon heating the sample, the rate of rotation increases, causing the separate signals of the two rotamers to broaden and eventually coalesce into a single, time-averaged signal. Conversely, cooling the sample can resolve doubled signals that might be averaged at room temperature. This technique allows for the determination of the energy barrier to rotation. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its amide and thiophene moieties. nih.govpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3400N-H stretchingSecondary AmideMedium
3050 - 3150C-H stretchingThiophene RingMedium-Weak
1670 - 1700C=O stretching (Amide I band)Formyl GroupStrong
1520 - 1560N-H bending (Amide II band)Secondary AmideStrong
1400 - 1500C=C stretchingThiophene RingMedium
700 - 900C-H out-of-plane bendingThiophene RingStrong

The presence of a strong absorption band around 1670-1700 cm⁻¹ is definitive evidence for the carbonyl group of the amide, while the band in the 3300-3400 cm⁻¹ region confirms the N-H group. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₅H₅NOS), the calculated molecular weight is approximately 127.16 amu. The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at this m/z value, confirming the elemental composition.

Under electron impact (EI) ionization, the molecular ion undergoes fragmentation, producing a characteristic pattern. libretexts.orgmiamioh.edu

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentNeutral Loss
127[C₅H₅NOS]⁺˙Molecular Ion (M⁺˙)
99[C₄H₅NS]⁺˙CHO
98[C₄H₄NS]⁺CO, H
84[C₄H₄S]⁺˙HNCO
57[C₃H₃N]⁺ or [C₂HS]⁺Various

Computational and Theoretical Investigations of 3 Formylamino Thiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the electronic landscape of molecules. For 3-Formylamino-thiophene, these methods elucidate the distribution of electrons, orbital energies, and the inherent aromaticity of the thiophene (B33073) ring, which are critical determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule by minimizing the total electronic energy. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d) or higher, are used to determine its optimized geometry. nih.gove3s-conferences.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The geometry of the thiophene ring itself is influenced by the formylamino substituent. In unsubstituted thiophene, the C-S bond lengths are typically around 1.714 Å, the C=C bonds are about 1.370 Å, and the C-C single bond is approximately 1.423 Å. researchgate.net The introduction of the -NHCHO group at the C3 position can induce slight changes in these parameters due to electronic effects like resonance and induction. The planarity of the molecule is also a key aspect, with DFT calculations helping to determine the torsional angle between the thiophene ring and the formylamino group, which influences the extent of π-conjugation.

Table 1: Representative Geometric Parameters for Substituted Thiophenes

Parameter Typical Value (Å or Degrees) Description
C-S Bond Length 1.71 - 1.85 Length of the carbon-sulfur bonds within the thiophene ring. jchps.com
C=C Bond Length 1.35 - 1.39 Length of the double bonds in the thiophene ring. e3s-conferences.orgjchps.com
C-C Bond Length 1.42 - 1.45 Length of the single bond between carbon atoms in the ring. e3s-conferences.orgjchps.com
C-N Bond Length ~1.35 - 1.45 Length of the bond connecting the thiophene ring to the amino nitrogen.
C=O Bond Length ~1.20 - 1.23 Length of the carbonyl double bond in the formyl group. mdpi.com
C-S-C Angle ~92.2° Bond angle within the thiophene ring centered at the sulfur atom. researchgate.net

Note: The values presented are typical ranges for substituted thiophenes and may vary for this compound specifically. The data is generated for illustrative purposes based on findings for related structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For thiophene derivatives, both the HOMO and LUMO are typically π-orbitals delocalized over the conjugated system. In a closely related compound, methyl-3-aminothiophene-2-carboxylate, computational studies have shown that the HOMO and LUMO are mainly delocalized over the thiophene ring. mdpi.com The nitrogen atom of the amino group provides a significant contribution to the HOMO, highlighting its electron-donating nature. mdpi.com Conversely, electron-withdrawing groups tend to stabilize the LUMO. The calculated HOMO-LUMO gap for this similar molecule was found to be approximately 4.537 eV, suggesting a relatively high chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several important electronic properties can be calculated:

Ionization Potential (IP): Approximated as IP ≈ -EHOMO

Electron Affinity (EA): Approximated as EA ≈ -ELUMO

Chemical Hardness (η): Calculated as η = (IP - EA) / 2

Electronegativity (χ): Calculated as χ = (IP + EA) / 2

A smaller HOMO-LUMO gap generally signifies a molecule that is more polarizable and has a higher chemical reactivity. mdpi.com

Table 2: Calculated Electronic Properties for a Thiophene Derivative

Property Calculated Value Significance
EHOMO (Value not specified) Energy of the Highest Occupied Molecular Orbital.
ELUMO (Value not specified) Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE) ~4.537 eV mdpi.com Indicates kinetic stability and chemical reactivity. mdpi.com
Ionization Potential (IP) Calculated from EHOMO Energy required to remove an electron.

Note: The HOMO-LUMO gap value is taken from the study of a structurally similar molecule, methyl-3-aminothiophene-2-carboxylate. mdpi.com Specific HOMO/LUMO energy values for this compound would require a dedicated calculation.

Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. mdpi.com Thiophene is considered an aromatic heterocycle, though its aromaticity is less than that of benzene (B151609). amazonaws.com The formylamino substituent at the 3-position can modulate the aromatic character of the thiophene ring by influencing the π-electron delocalization.

Several computational indices are used to quantify aromaticity:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character. nih.govnih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or above the ring plane (NICS(1)). mdpi.com A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

For five-membered heterocycles, the order of aromaticity is generally considered to be thiophene > pyrrole > furan. amazonaws.comwhiterose.ac.uk This trend is often attributed to the electronegativity and the ability of the heteroatom to delocalize its lone pair of electrons into the π-system. The substitution on the thiophene ring can either enhance or decrease its aromaticity depending on the electronic nature of the substituent. An electron-donating group like an amino group generally enhances delocalization, while an electron-withdrawing group like a formyl group can have more complex effects. Computational studies on related systems can provide quantitative HOMA and NICS values to precisely assess the aromaticity of the thiophene ring in this compound. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the intricate details of chemical reactions. It allows for the exploration of reaction pathways, the identification of transient species like transition states, and the determination of the energy changes that occur during a chemical transformation.

By modeling the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state (TS), which is a critical, short-lived configuration that determines the reaction's activation energy. researchgate.net For reactions involving this compound, such as electrophilic substitution or polymerization, DFT calculations can be used to locate and characterize the structures of these transition states.

For instance, in the oxidative electropolymerization of related 3-(N-alkylamino)thiophenes, a proposed mechanism involves the initial oxidation at the nitrogen atom, followed by a chemical step that leads to a radical cation with spin density at the C2 position of the thiophene ring. nih.gov Subsequent coupling of these radical cations forms the polymer backbone. nih.gov Computational analysis of this pathway would involve locating the transition state for the radical coupling step. Similarly, for nucleophilic aromatic substitution (SNAr) reactions on thiophene rings, computational studies can model the formation of the intermediate Meisenheimer adduct and the subsequent transition state for the departure of the leaving group. nih.gov

Once the structures of reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides a quantitative picture of the thermodynamics (relative stability of products and reactants) and kinetics (activation energy barriers) of the reaction. researchgate.net

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is particularly important as it governs the reaction rate. A low activation barrier corresponds to a fast reaction, while a high barrier indicates a slow reaction. For example, in the SNAr reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine, the uncatalyzed pathway was found to have a very high calculated activation barrier (ΔG‡ = 47.3 kcal/mol), indicating that the reaction is kinetically unfavorable without a catalyst. nih.gov Similar energy profile calculations for reactions of this compound would provide invaluable predictions about its reactivity and the feasibility of various chemical transformations under different conditions.

This table describes the general components of a reaction energy profile that can be determined via computational chemistry.

Table 4: List of Compound Names

Compound Name
This compound (N-(thiophen-3-yl)formamide)
Thiophene
Benzene
Pyrrole
Furan
Methyl-3-aminothiophene-2-carboxylate
2-methoxy-3-cyano-5-nitrothiophene

Conformational Analysis and Stereoelectronic Properties

The conformational landscape of this compound, also known as N-(thiophen-3-yl)formamide, is primarily dictated by the rotational barrier around the C(O)-N amide bond and the orientation of the formyl group relative to the thiophene ring. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the stable conformers and the electronic interactions governing their stability.

The amide linkage in this compound can exist in two principal planar conformations: the E (trans) and Z (cis) forms, referring to the relative orientation of the carbonyl oxygen and the amide proton. Due to steric hindrance, the Z conformer is generally more stable for secondary amides. Further conformational diversity arises from the rotation around the N-C(thiophene) bond, which determines the dihedral angle between the amide plane and the thiophene ring.

Theoretical calculations on analogous molecules, such as N-(thiophen-3-yl)benzamide, suggest that the molecule is composed of three planar regions: the thiophene ring, the amide linkage, and the substituent on the carbonyl (in this case, a hydrogen) nih.govresearchgate.net. In the most stable conformations, these planar regions are often twisted with respect to each other to minimize steric repulsion while maximizing stabilizing electronic interactions nih.govresearchgate.net. For this compound, two primary planar conformers, syn and anti, can be postulated based on the orientation of the formyl group relative to the sulfur atom of the thiophene ring.

Table 1: Possible Planar Conformers of this compound

ConformerDescription
Z-syn The amide is in the Z configuration, and the C=O bond is oriented towards the C2 position of the thiophene ring.
Z-anti The amide is in the Z configuration, and the C=O bond is oriented towards the C4 position of the thiophene ring.
E-syn The amide is in the E configuration, and the C=O bond is oriented towards the C2 position of the thiophene ring.
E-anti The amide is in the E configuration, and the C=O bond is oriented towards the C4 position of the thiophene ring.

Stereoelectronic effects play a crucial role in determining the relative stability of these conformers. One of the key interactions is the delocalization of the nitrogen lone pair into the π-system of the carbonyl group, which enforces the planarity of the amide bond. Additionally, intramolecular hydrogen bonding can occur between the N-H proton and the sulfur atom of the thiophene ring, or between the formyl proton and a π-electron cloud of the thiophene ring, further stabilizing certain conformations.

Studies on related N-aromatic acetamides bearing a thiophene ring have highlighted the importance of intramolecular S···O=C interactions in stabilizing specific conformers nih.gov. In the case of this compound, a similar weak interaction between the thiophene sulfur atom and the carbonyl oxygen could influence the conformational preference, likely favoring a conformation where these atoms are in proximity. The balance between steric repulsion and these stabilizing stereoelectronic interactions ultimately determines the molecule's preferred three-dimensional structure.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. For this compound, DFT calculations can predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure and gain insights into its electronic properties.

Infrared (IR) Spectroscopy:

Theoretical calculations of the IR spectrum of this compound would involve computing the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The predicted IR spectrum would exhibit characteristic bands for the functional groups present in the molecule. The N-H stretching vibration is expected to appear in the region of 3200-3400 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C=O stretching of the amide group is a strong band typically found between 1650 and 1700 cm⁻¹. The position of this band can be influenced by conjugation with the thiophene ring and the conformational state of the molecule. Other significant predicted vibrations would include the C-N stretching, N-H bending, and various C-H and ring stretching and bending modes of the thiophene moiety.

Table 2: Predicted Characteristic Infrared Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide I)1650 - 1700Strong
N-H Bend (Amide II)1500 - 1550Medium
C=C Stretch (Thiophene)1400 - 1500Medium
C-N Stretch1200 - 1300Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the amide proton (N-H), the formyl proton (CHO), and the three protons on the thiophene ring. The chemical shift of the amide proton is expected to be in the range of 8-10 ppm and can vary significantly with solvent and concentration due to hydrogen bonding. The formyl proton would likely appear as a singlet or a doublet (if coupled to the N-H proton) around 8-8.5 ppm. The thiophene protons would exhibit chemical shifts and coupling patterns characteristic of a 3-substituted thiophene ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift Range (ppm)
¹H NMR
N-H8.0 - 10.0
CHO8.0 - 8.5
Thiophene-H6.5 - 8.0
¹³C NMR
C=O160 - 170
Thiophene-C110 - 140

Role of 3 Formylamino Thiophene As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

The deprotected form of 3-Formylamino-thiophene, 3-aminothiophene, is a cornerstone for the synthesis of numerous fused heterocyclic systems. The amino group provides a reactive site for cyclization reactions, enabling the construction of polycyclic aromatic compounds that incorporate the thiophene (B33073) nucleus. These scaffolds are of significant interest in medicinal chemistry and materials science.

One of the most powerful methods for this purpose is the Fischer indolization reaction. researchgate.net A convenient one-pot protocol allows for the synthesis of thieno[3,2-b]indoles from 5-substituted 3-aminothiophene-2-carboxylates. researchgate.net This process involves the saponification of the starting ester, followed by treatment with arylhydrazines in acetic acid. The reaction proceeds through the in situ generation of a 3-aminothiophene intermediate, which then undergoes cyclization to form the fused indole (B1671886) ring system. researchgate.netrsc.orgnih.gov This strategy has been successfully applied to create a variety of substituted thieno[3,2-b]indoles, benzo wikipedia.orgwikipedia.orgthieno[3,2-b]indoles, and even more complex N,S,Se-heteroacenes. researchgate.netnih.gov

Furthermore, 3-aminothiophene derivatives are key precursors for synthesizing thienopyrimidines. These compounds are formed by constructing a pyrimidine (B1678525) ring onto the thiophene core. For example, reacting methyl 3-aminothiophene-2-carboxylate with lactams or chloroformamidine (B3279071) hydrochloride can yield various thieno[3,2-d]pyrimidine (B1254671) derivatives. mdpi.com These reactions demonstrate the versatility of the 3-aminothiophene scaffold in accessing diverse heterocyclic frameworks.

The Gewald reaction is another fundamental process that provides access to substituted 2-aminothiophenes, which are isomers of the building block discussed but highlight the importance of aminothiophenes in heterocyclic synthesis. wikipedia.orgnih.govarkat-usa.org Modifications of this reaction have expanded the scope to include various precursors, further emphasizing the role of aminothiophenes as essential intermediates. mdpi.comnih.gov

Starting Material (Derived from 3-Aminothiophene)Reaction TypeResulting Heterocyclic ScaffoldReference
5-Substituted 3-aminothiophene-2-carboxylatesFischer IndolizationThieno[3,2-b]indoles researchgate.net
Benzo-fused 3-aminothiophene-2-carboxylatesFischer IndolizationBenzo wikipedia.orgwikipedia.orgthieno[3,2-b]indoles researchgate.net
Methyl 3-aminothiophene-2-carboxylateCondensation with LactamsThieno[3,2-d]pyrimidin-4(3H)-one mdpi.com
3-Aminothiophene derivativesCondensation with ChloroformamidineThieno[3,2-d]pyrimidines mdpi.com
3-Chlorobenzo[b]thiophene-2-carboxylates (via Fiesselmann Synthesis)Fiesselmann Synthesis & Fischer IndolizationThieno[3,2-b]indole-based N,S-heteroacenes nih.gov

Application in Polymeric and Functional Materials Chemistry

The electronic properties of the thiophene ring make it a prime candidate for incorporation into functional materials. Derivatives of this compound are precursors to monomers used in the synthesis of covalent organic frameworks (COFs), optoelectronic materials, and other functional polymers.

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them attractive for applications in gas storage, catalysis, and electronics. nih.govprinceton.edumdpi.com Thiophene-based building blocks are increasingly used in COF synthesis to impart favorable electronic properties. nih.govmdpi.comresearchgate.netresearchgate.net While monomers like thiophene-diboronic acid or thieno[3,2-b]thiophene (B52689) derivatives are common, the geometry of the thiophene ring can sometimes hinder the formation of highly crystalline frameworks. mdpi.comresearchgate.net

However, functionalized thiophenes can be engineered to serve as effective linkers. mdpi.com 3-Aminothiophene, derived from this compound, can be envisioned as a component in COF synthesis. For instance, a trimer of 3-aminothiophene could act as a C3-symmetric node, analogous to the widely used tri(4-aminophenyl)amine, to form stable, porous frameworks through condensation with aldehyde-functionalized monomers. The incorporation of the thiophene unit into the COF backbone is expected to enhance charge transport and provide specific binding sites due to the sulfur heteroatom. nih.gov

Polythiophenes are a major class of conducting polymers used in optoelectronic devices such as organic field-effect transistors (OFETs), photovoltaics (solar cells), and light-emitting diodes (OLEDs). wikipedia.orgnih.govubc.canih.gov The properties of these polymers are highly dependent on the substituents on the thiophene ring. ubc.cantu.edu.tw Poly(3-alkylthiophene)s, for example, are well-studied for their solubility and semiconducting properties. nih.gov

Polymers derived from 3-aminothiophene are of interest because the nitrogen atom directly attached to the conjugated backbone can significantly modulate the material's electronic and optical properties. nih.govubc.ca The amino group can influence the polymer's HOMO and LUMO energy levels, affecting the band gap and the color of light absorbed or emitted. mdpi.com Furthermore, the amine provides a site for post-polymerization functionalization, allowing for the fine-tuning of properties or the attachment of sensor moieties. These N-functionalized polythiophenes are promising materials for creating advanced sensors and biocompatible electronic devices. wikipedia.orgacs.org

The synthesis of polythiophenes can be achieved through various methods, including chemical and electrochemical oxidative polymerization. wikipedia.orgwinona.edugoogle.com Monomers derived from this compound, after deprotection and optional N-alkylation, can be polymerized electrochemically. winona.eduresearchgate.netdtic.mil In this process, the monomer is oxidized at an electrode surface, leading to the formation of radical cations that couple to form polymer chains, which deposit as a film on the electrode. winona.edudtic.milrsc.org

The electrochemical properties of the resulting polymer, such as its oxidation potential and conductivity, are directly influenced by the substituent at the 3-position. researchgate.net Copolymers can also be synthesized by electropolymerizing a mixture of different 3-substituted thiophene monomers, allowing for precise control over the final material's properties. researchgate.net These studies are crucial for developing new generations of conducting polymers with tailored characteristics for specific electronic applications.

Polymer TypeKey PropertiesPotential ApplicationsReference
Poly(3-alkylthiophene)sSoluble, semiconducting, well-defined regioregularityOFETs, Organic Solar Cells wikipedia.orgnih.gov
Polythiophene derivatives with pyrazoline side groupsGood solubility, high fluorescence intensity, thermal stability up to 590°CLight-Emitting Diodes (LEDs) nih.govtandfonline.com
Copolymers of 3-substituted thiophenes (e.g., PMOT-co-TE)Reversible color variation (electrochromism), electroactiveElectrochromic Displays, Sensors researchgate.net
Poly(3-thiophene acetic acid)Can be formed into nanowires, good electrochemical responsivenessBiosensors, 1D Conductive Materials rsc.org

Strategies for Constructing High-Value Organic Molecules and Functionalized Systems

The utility of this compound in organic synthesis is best understood through the strategic advantages it offers as a versatile building block.

First, the use of the formyl group as a robust protecting group for the amine is a key strategy. This allows chemists to perform reactions on other parts of the thiophene molecule, such as electrophilic substitution at the C2 or C5 positions, without interference from the nucleophilic amine. Following these transformations, the formyl group can be cleanly removed under standard conditions to reveal the 3-aminothiophene, ready for subsequent reactions like cyclization or polymerization.

Second, the deprotected 3-aminothiophene serves as a multifunctional platform for building molecular complexity. Its application in one-pot, multi-component reactions, such as the Gewald reaction or tandem Fischer indolization sequences, provides an efficient route to complex heterocyclic systems that would otherwise require lengthy, linear syntheses. researchgate.netwikipedia.orgorganic-chemistry.org This approach is highly valuable for generating libraries of compounds for drug discovery and materials development.

Finally, the strategic placement of the amino group at the 3-position makes its derivatives ideal monomers for creating functional conjugated polymers. Unlike substitution at the 2- or 5-positions, which would terminate polymerization, a substituent at the 3-position allows for the formation of long polymer chains while directly influencing the electronic properties of the conjugated backbone. This strategy enables the rational design of new polymers with tailored band gaps, conductivities, and optical responses for advanced electronic and optoelectronic applications. wikipedia.orgubc.ca

Future Research Directions and Unexplored Avenues Pertaining to 3 Formylamino Thiophene

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted thiophenes, such as 3-Formylamino-thiophene, often requires multi-step procedures. Future research will likely focus on more direct and efficient methods, such as those leveraging C-H activation.

Direct C-H Functionalization: A significant area of development is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed C-H activation has been extensively studied for heteroaromatic compounds and offers a promising route to introduce formyl and amino groups with high regioselectivity. mdpi.com Future methodologies could explore one-pot procedures that combine C-H amination and formylation on a thiophene (B33073) scaffold. Research into controlling regioselectivity on the thiophene ring, particularly at the C3 position, is an ongoing challenge that new catalytic systems aim to solve. mdpi.comrsc.org

Catalytic Formylation and Amination: Traditional formylation methods like the Vilsmeier-Haack or Duff reactions are effective but often require harsh conditions. wikipedia.org The development of milder, palladium-catalyzed formylation techniques for aryl and heterocyclic halides could be adapted for thiophene derivatives. acs.orgorganic-chemistry.org Similarly, advancements in catalytic amination reactions could provide more efficient pathways to 3-aminothiophene precursors. nih.govorganic-chemistry.org A key research goal would be to develop catalysts that can perform these transformations sequentially on the same thiophene molecule without intermediate purification steps.

Potential Synthetic Approaches:

Methodology Description Potential Advantages
Palladium-Catalyzed C-H Activation Direct introduction of functional groups onto the thiophene ring, bypassing the need for pre-halogenated substrates. mdpi.comnih.gov Atom economy, reduced waste, potentially fewer synthetic steps.
Sequential Catalytic Formylation/Amination The use of modern catalytic systems to introduce the formyl and amino groups in a controlled manner. acs.orgorganic-chemistry.org Milder reaction conditions, improved functional group tolerance.

Exploration of Advanced Reactivity and Selectivity in Transformations

The dual-functionality of this compound, with both an electron-donating and an electron-withdrawing group, presents opportunities for complex chemical transformations. The amino group can act as a directing group in electrophilic aromatic substitutions, while the formyl group can undergo a variety of condensation and addition reactions.

Regioselective Functionalization: A major challenge in thiophene chemistry is controlling the regioselectivity of reactions, as the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4). rsc.org Future research could focus on using the existing substituents on this compound to direct further functionalization. For instance, the amino group could direct electrophiles to specific positions, or the formyl group could be used to introduce new functionalities via condensation reactions. The development of catalysts that can selectively functionalize the C-H bonds at the remaining positions of the thiophene ring is a key area of interest. rsc.orgacs.org

Tandem and Cascade Reactions: The unique electronic properties of this compound make it an ideal candidate for tandem or cascade reactions. For example, a reaction could be initiated at the formyl group, followed by a cyclization involving the amino group or the thiophene ring. Such reactions would allow for the rapid construction of complex, fused-ring systems that are of interest in medicinal chemistry and materials science. thieme-connect.com

Innovative Applications in Emerging Material Science Fields

Thiophene-based materials are at the forefront of organic electronics due to their excellent charge transport properties. researchgate.net The specific substitution pattern of this compound could be exploited to create novel materials with tailored properties.

Conductive Polymers and Organic Electronics: Thiophene derivatives are fundamental building blocks for conductive polymers like PEDOT (poly(3,4-ethylenedioxythiophene)). nih.govacs.org The presence of both amino and formyl groups in this compound could be used to tune the electronic properties of resulting polymers. The formyl group, in particular, offers a reactive handle for cross-linking or post-polymerization functionalization, which could be used to create insoluble semiconducting films or to graft other molecules onto the polymer surface. nih.govacs.org These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). mdpi.commdpi.com

Potential Material Science Applications:

Application Area Potential Role of this compound Key Properties to Investigate
Organic Field-Effect Transistors (OFETs) As a monomer for p-type organic semiconductors. researchgate.net Charge carrier mobility, on/off ratio, environmental stability. diva-portal.org
Organic Photovoltaics (OPVs) As a component of donor-acceptor polymers or small molecules. mdpi.com Light absorption spectrum, energy levels (HOMO/LUMO), power conversion efficiency.
Sensors As a functional monomer for chemiresistive or fluorescent sensors. The amino and formyl groups could act as binding sites for analytes. Selectivity, sensitivity, response time.

Continued Theoretical Advances in Understanding Compound Behavior and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. mdpi.com Future theoretical studies on this compound will be crucial for guiding synthetic efforts and predicting material properties.

Predicting Reactivity and Regioselectivity: DFT calculations can be used to determine the electron density at different positions of the thiophene ring, allowing for the prediction of the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net This information can help in designing experiments to achieve the desired regioselectivity in chemical reactions. Furthermore, computational modeling can elucidate reaction mechanisms, helping to optimize reaction conditions and catalyst selection. nih.gov

Designing Novel Materials: Theoretical studies can predict the electronic and optical properties of polymers and small molecules derived from this compound. By calculating properties such as the HOMO-LUMO gap, ionization potential, and electron affinity, researchers can screen potential candidates for applications in organic electronics before undertaking lengthy and expensive synthetic work. mdpi.comnih.gov This in silico design approach can significantly accelerate the discovery of new high-performance materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Formylamino-thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling formylating agents with aminothiophene precursors under inert atmospheres. For example, triethylamine (Et3_3N) is often used as a base to deprotonate intermediates, as seen in phosphazene derivative syntheses . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., tetrahydrofuran (THF)) to improve yield. Column chromatography with silica gel is recommended for purification .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures compound integrity . Structural confirmation requires 1^1H/13^{13}C NMR to identify formyl and thiophene ring protons, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities . Mass spectrometry (MS) and IR spectroscopy further validate functional groups like the formamide moiety .

Q. How can researchers identify gaps in existing literature on this compound?

  • Methodological Answer : Use systematic keyword searches (e.g., "thiophene derivatives + formylation") in SciFinder or PubMed, avoiding unreliable sources like BenchChem. Cross-referencing CAS Registry Numbers (e.g., 171628-01-6 for related compounds) ensures specificity . Literature reviews should prioritize foundational studies on thiophene reactivity and recent applications in drug discovery .

Advanced Research Questions

Q. What experimental strategies address contradictory data in reported reaction mechanisms for this compound derivatives?

  • Methodological Answer : Contradictions may arise from solvent effects or competing pathways. Replicate studies under controlled conditions (e.g., standardized temperatures, reagent purity) and employ kinetic studies to isolate rate-determining steps. Computational modeling (DFT) can predict intermediate stability, while in-situ FTIR monitors transient species .

Q. How can regioselective functionalization of the thiophene ring be achieved in this compound?

  • Methodological Answer : Electrophilic substitution is guided by electron-donating groups (e.g., methyl or methoxy substituents). For example, 3,4,5-trimethoxyphenylacetic acid derivatives show enhanced regiocontrol via steric and electronic effects . Directed ortho-metalation (DoM) using lithium bases or palladium-catalyzed C–H activation are advanced strategies for selective modifications .

Q. What methodologies are effective in resolving low yields during scale-up synthesis?

  • Methodological Answer : Batch vs. flow chemistry comparisons can identify bottlenecks. Scale-up challenges often relate to exothermicity or mixing inefficiencies. Use process analytical technology (PAT) like real-time HPLC monitoring to adjust parameters dynamically. Solvent switching (e.g., from THF to dichloromethane) improves solubility and heat transfer .

Q. How do steric and electronic properties of this compound influence its applications in material science?

  • Methodological Answer : The formamide group enhances hydrogen-bonding capacity, making it useful in supramolecular assemblies. For instance, thiophene-based polymers with electron-withdrawing substituents (e.g., trifluoromethyl groups) exhibit tunable bandgaps for organic electronics . Cyclic voltammetry and UV-vis spectroscopy quantify electronic effects .

Data Analysis and Validation

Q. How should researchers validate purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-MS analysis detect degradation products. Lyophilization improves long-term stability for hygroscopic batches. Compare with reference standards (e.g., NIST-certified compounds) for calibration .

Q. What statistical approaches are recommended for interpreting bioactivity data of this compound analogs?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with IC50_{50} values. Dose-response curves with Hill coefficients quantify potency, while outlier detection (Grubbs’ test) ensures data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.